
1-Bromo-3-chloro-2,4-dimethylbenzene
Overview
Description
1-Bromo-3-chloro-2,4-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,4-dimethylbenzene (xylene). The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2), often in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols, amines, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons like toluene or xylene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2,4-dimethylbenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s benzene ring, with its electron-donating methyl groups, is activated towards electrophilic attack. The bromine and chlorine atoms can be replaced by other electrophiles or nucleophiles, depending on the reaction conditions. The molecular targets and pathways involved include the formation of benzenonium intermediates and subsequent substitution or elimination reactions .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 3,4-Dichlorobenzyl bromide
Comparison: 1-Bromo-3-chloro-2,4-dimethylbenzene is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. Compared to its analogs, such as 1-Bromo-2-chlorobenzene and 1-Bromo-4-chlorobenzene, the additional methyl groups increase its electron density and steric hindrance, affecting its behavior in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Biological Activity
1-Bromo-3-chloro-2,4-dimethylbenzene, also known as m-bromo-m-chlorotoluene, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C₉H₈BrCl
- Molecular Weight : 239.52 g/mol
- CAS Number : 124036-24-0
The compound features a bromine atom and a chlorine atom substituted on a dimethylbenzene ring, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of halogenated aromatic compounds, including this compound. Research indicates that halogenated compounds can exhibit significant antimicrobial effects against various bacterial strains. For instance, a study demonstrated that brominated and chlorinated aromatic compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Cytotoxicity and Mutagenicity
The cytotoxic effects of this compound have been evaluated in vitro. A notable study reported that the compound exhibited cytotoxicity against human liver cancer cells (HepG2), with an IC50 value indicating significant cell growth inhibition . Furthermore, mutagenicity tests revealed that certain halogenated compounds can induce mutations in bacterial strains, suggesting a potential risk for genetic damage .
Study on Hepatotoxicity
A recent investigation focused on the hepatotoxic effects of various halogenated compounds in animal models. The study found that exposure to this compound led to elevated liver enzymes and histopathological changes in liver tissue, indicating hepatotoxicity . The findings suggest that this compound may pose risks to liver health upon exposure.
Environmental Impact Study
Research assessing the environmental impact of halogenated compounds highlighted the persistence of this compound in aquatic environments. The study noted bioaccumulation in fish species, raising concerns about its ecological effects and potential biomagnification through food chains .
Research Findings Summary Table
Properties
IUPAC Name |
1-bromo-3-chloro-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNHMWIEZQSACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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